molecular formula C8H10INO3S2 B11075836 4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine

4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine

Cat. No.: B11075836
M. Wt: 359.2 g/mol
InChI Key: NLLYWADPOIJUPT-UHFFFAOYSA-N
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Description

4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a sulfonyl group attached to a 5-iodo-2-thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE typically involves the following steps:

    Iodination of Thiophene: The starting material, thiophene, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to yield 5-iodo-2-thiophene.

    Sulfonylation: The iodinated thiophene is then subjected to sulfonylation using a sulfonyl chloride, such as chlorosulfonic acid, in the presence of a base like pyridine to form 5-iodo-2-thienylsulfonyl chloride.

    Morpholine Substitution: Finally, the 5-iodo-2-thienylsulfonyl chloride is reacted with morpholine in an organic solvent like dichloromethane under reflux conditions to yield the target compound, 4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The morpholine ring provides additional stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-BROMO-2-THIENYL)SULFONYL]MORPHOLINE
  • 4-[(5-CHLORO-2-THIENYL)SULFONYL]MORPHOLINE
  • 4-[(5-METHYL-2-THIENYL)SULFONYL]MORPHOLINE

Uniqueness

4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where other halogenated analogs may not be as effective.

Properties

Molecular Formula

C8H10INO3S2

Molecular Weight

359.2 g/mol

IUPAC Name

4-(5-iodothiophen-2-yl)sulfonylmorpholine

InChI

InChI=1S/C8H10INO3S2/c9-7-1-2-8(14-7)15(11,12)10-3-5-13-6-4-10/h1-2H,3-6H2

InChI Key

NLLYWADPOIJUPT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(S2)I

Origin of Product

United States

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